1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic acid
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Overview
Description
1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic acid is a chemical compound with the molecular formula C11H10O3. It is known for its unique structure, which includes a tetrahydronaphthalene ring fused with an epoxide and a carboxylic acid group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic acid typically involves the epoxidation of 1,2,3,4-tetrahydronaphthalene followed by carboxylation. One common method involves the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), to achieve the epoxidation of the tetrahydronaphthalene ring. The resulting epoxide is then subjected to carboxylation using carbon dioxide under high pressure and in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened and further oxidized to form diols or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under suitable conditions.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of substituted epoxide derivatives .
Scientific Research Applications
1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of various chemicals, including pharmaceuticals, agrochemicals, and dyestuffs
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The epoxide ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This can result in the modulation of enzyme activity and other cellular processes. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-1-naphthoic acid: This compound lacks the epoxide ring but has a similar tetrahydronaphthalene structure with a carboxylic acid group.
1,2,3,4-Tetrahydronaphthalene: This compound lacks both the epoxide ring and the carboxylic acid group but shares the tetrahydronaphthalene core structure.
Uniqueness
1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic acid is unique due to the presence of both the epoxide ring and the carboxylic acid group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
11-oxatricyclo[6.2.1.02,7]undeca-2,4,6-triene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-10(13)11-6-5-9(14-11)7-3-1-2-4-8(7)11/h1-4,9H,5-6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBQIRRMWRKZTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3=CC=CC=C3C1O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1244954-16-2 |
Source
|
Record name | 11-oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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